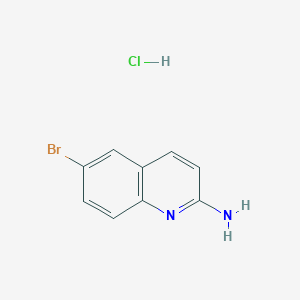

2-Amino-6-bromoquinoline hydrochloride

Description

Chemical Identity and Nomenclature

1.1.1 IUPAC Nomenclature

The compound adheres to systematic IUPAC naming conventions for heterocyclic compounds. The parent structure is quinoline (benzo[b]pyridine), with substituents identified by their positions relative to the nitrogen atom. The amino group at position 2 and bromine at position 6 are prioritized alphabetically, resulting in the name 2-amino-6-bromoquinolinium chloride .

1.1.2 Structural Features

- Core Structure : Quinoline (C₉H₇N) with fused benzene and pyridine rings.

- Substituents :

1.1.3 Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1170935-81-5 | |

| PubChem CID | 43865996 | |

| SMILES String | C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl | |

| InChI Key | UENOKFQVCSNKMU-UHFFFAOYSA-N |

Historical Context of Quinoline Derivatives in Organic Chemistry

1.2.1 Discovery and Early Applications

Quinoline derivatives trace their origins to the isolation of quinine from Cinchona bark in the 19th century, which revolutionized antimalarial therapy. The synthesis of quinoline itself was first achieved in the 1830s via coal tar extraction.

1.2.2 Synthetic Methodologies

Key reactions enabling quinoline synthesis include:

- Skraup Synthesis : Aniline + glycerol + sulfuric acid → quinoline.

- Friedländer Synthesis : o-Aminobenzaldehyde + ketones → substituted quinolines.

- Doebner-Miller Reaction : Aniline + α,β-unsaturated carbonyl compounds → quinoline-4-carboxylic acids.

1.2.3 Brominated and Aminated Quinolines

The introduction of halogens (e.g., bromine) and amines into quinoline scaffolds expanded their reactivity. Bromination at position 6 and amination at position 2 create sites for further functionalization, enabling applications in medicinal chemistry and materials science.

Significance in Heterocyclic Compound Research

1.3.1 Role in Medicinal Chemistry

Quinoline derivatives remain pivotal in drug discovery due to their:

- Antimicrobial Activity : Brominated quinolines exhibit antibacterial properties.

- Anticancer Potential : Amino groups enable interactions with DNA or enzymes.

- Synthetic Versatility : Serve as intermediates for complex molecules, such as kinase inhibitors or fluorescent probes.

1.3.2 Recent Advances in Synthesis

Modern methods emphasize green chemistry, including:

- Catalytic Cyclization : Metal-free or transition-metal-catalyzed reactions to reduce waste.

- Microwave-Assisted Synthesis : Accelerated reaction times for brominated quinolines.

- Flow Chemistry : Continuous synthesis to improve scalability.

1.3.3 Structural and Reactivity Insights

The amino and bromo groups influence electronic and steric properties:

- Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to specific positions.

- Nucleophilic Substitution : Amino groups participate in condensation or coupling reactions.

Properties

IUPAC Name |

6-bromoquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENOKFQVCSNKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656600 | |

| Record name | 6-Bromoquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170935-81-5 | |

| Record name | 6-Bromoquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Quinoline Derivatives

A primary approach to obtain 2-amino-6-bromoquinoline hydrochloride involves the bromination of quinoline or related intermediates . The key challenge is selective bromination at the 6-position without affecting the amino group at the 2-position.

Bromination of Thioguanine Analogues : One method reported involves reacting thioguanine derivatives with bromine to produce 6-bromo derivatives, which can be further converted to the target compound. This method uses bromine as the halogenating agent, typically in controlled molar ratios (1 to 10 mol per mol of substrate, preferably 2 to 3 mol) to achieve selective substitution.

Reaction Conditions : The bromination reaction is usually conducted at elevated temperatures ranging from 50°C to 120°C, with an optimal range of 70°C to 90°C for 1 to 10 hours (preferably 2 to 3 hours) to ensure completion and high yield.

Hydrolysis and Amination Steps

Following halogenation, hydrolysis under acidic or weakly acidic conditions is employed to convert intermediates into this compound.

Hydrolysis is preferably carried out in the presence of strong acids (e.g., hydrochloric acid, sulfuric acid) or neutral/alkaline substances such as sodium hydroxide or potassium hydroxide, depending on the intermediate's nature.

The hydrolysis temperature is critical: too low temperatures impede the reaction, while temperatures above 20°C can increase by-product formation (e.g., guanine). Typically, hydrolysis is performed between 0°C and 100°C, with a preferred range of 10°C to 20°C over 10 to 20 hours.

The hydrolysis step may yield a 2-formylamino-6-halogenopurine intermediate or its salt , which is novel and can be further hydrolyzed to the desired aminoquinoline hydrochloride.

Reaction Conditions and Parameters Summary

| Step | Conditions | Notes |

|---|---|---|

| Bromination | Bromine (1–10 mol/mol substrate) | Preferably 2–3 mol; 70–90°C; 1–10 hours (optimal 2–3 hours) |

| Hydrolysis | Acidic (HCl, H2SO4) or alkaline media | 0–100°C, preferably 10–20°C; 10–20 hours |

| Intermediate Handling | Formation of 2-formylamino intermediate | Weakly acidic hydrolysis, further hydrolysis to product |

| Isolation | Filtration, washing with methanol | Recrystallization to purify |

Research Findings and Yield Data

The described bromination and hydrolysis methods yield high-purity this compound with good overall yields, benefiting from inexpensive starting materials such as guanine or thioguanine derivatives.

Reaction temperature control is essential to minimize by-products like guanine and to optimize hydrolysis efficiency.

The use of strong acids or bases during hydrolysis allows flexibility depending on the intermediate's stability and desired reaction rate.

Although direct data on yields are limited in the sources, the patent literature emphasizes economic advantages and high yield potential with optimized reaction parameters.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes substitution with nucleophiles under mild to moderate conditions.

Mechanistic Insight : The electron-withdrawing quinoline ring activates the C–Br bond for SNAr, with the amino group at position 2 providing ortho/para-directing effects.

Amino Group Functionalization

The primary amine at position 2 participates in acylation, alkylation, and condensation reactions.

Acylation Reactions

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride (Ac2O) | 2-Acetamido-6-bromoquinoline | 92% | Reflux in CH2Cl2, 2 h | |

| Chloroacetyl chloride | 2-Chloroacetamido-6-bromoquinoline | 88% | 0°C to RT, triethylamine base |

Condensation with Aldehydes

Reaction with aldehydes (e.g., benzaldehyde) under inert atmospheres forms Schiff bases, which are intermediates for heterocyclic syntheses:

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings for constructing complex architectures.

Key Limitation : Steric hindrance from the amino group reduces efficiency in certain coupling systems .

Oxidation

-

Treatment with H2O2 in acetic acid oxidizes the amino group to a nitro group, yielding 2-nitro-6-bromoquinoline (45% yield).

-

Ring oxidation with KMnO4 under acidic conditions cleaves the quinoline backbone, forming brominated carboxylic acids .

Reduction

-

Catalytic hydrogenation (H2, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives while retaining the bromine substituent.

Cyclization and Heterocycle Formation

The amino and bromine groups participate in cyclocondensation reactions:

-

Reaction with CS2 and KOH yields thiazolo[5,4-f]quinoline derivatives .

-

Condensation with thioureas forms 2-aminothiazole-quinoline hybrids under microwave irradiation (75% yield) .

Acid-Base Behavior

The amino group has a pKa ≈ 4.2 (predicted from analogous quinolines ), enabling pH-dependent solubility. Protonation occurs in acidic media (e.g., HCl), forming water-soluble salts critical for pharmaceutical formulations.

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

2-Amino-6-bromoquinoline hydrochloride has the molecular formula C9H8BrN2·HCl, with a molecular weight of 259.53 g/mol. Its structure features a quinoline core with an amino group and a bromine substituent, which are crucial for its biological activity. The compound's SMILES representation is NC1=NC2=C(C=C1)C=C(Br)C=C2.Cl, indicating the presence of both nitrogen and bromine atoms that contribute to its reactivity and interaction with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various quinoline derivatives against bacterial strains and found that certain compounds effectively inhibited growth, suggesting potential applications in developing new antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-6-bromoquinoline | E. coli | 1600 μM |

| Other derivatives | S. aureus | Varies |

Anticancer Potential

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth. Research indicates that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest . A notable case study involved the synthesis of quinoline-piperonal hybrids that demonstrated cytotoxic effects against cancer cells, highlighting the potential of this compound as a lead compound for further development .

Neurological Applications

Another significant application of this compound is in the field of neuropharmacology. Studies have explored its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier and inhibit acetylcholinesterase activity positions it as a candidate for further investigation in cognitive enhancement therapies .

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Acetylcholinesterase Inhibition | Promising Results |

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized several quinoline derivatives and tested their efficacy against pathogenic bacteria. The results indicated that this compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics .

Case Study 2: Anticancer Activity

A comprehensive evaluation of various quinoline derivatives revealed that those containing amino and bromo substitutions exhibited enhanced anticancer properties. The study highlighted the mechanism of action involving apoptosis induction in leukemia cell lines, showcasing the therapeutic potential of this compound .

Mechanism of Action

The mechanism by which 2-Amino-6-bromoquinoline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, signaling cascades, and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Amino-6-bromoquinoline Hydrochloride and Analogues

| Compound Name | Molecular Formula | Substituents | Purity | CAS Number | Key Differences |

|---|---|---|---|---|---|

| This compound | C₉H₇BrN₂·HCl | -NH₂ (2), -Br (6) | 98% | 1170935-81-5 | Reference compound |

| 3-Amino-8-bromoquinoline dihydrochloride | C₉H₇BrN₂·2HCl | -NH₂ (3), -Br (8) | 95% | 1266226-20-3 | Amino/bromo positions; dihydrochloride salt |

| 6-Aminoquinoline hydrochloride | C₉H₈N₂·HCl | -NH₂ (6) | 95% | N/A | Lacks bromine; amino at position 6 |

| 2-Amino-6-bromo-3-ethylquinoline hydrochloride | C₁₁H₁₂BrClN₂ | -NH₂ (2), -Br (6), -C₂H₅ (3) | N/A | 1171580-64-5 | Additional ethyl group at position 3 |

| 5,6-Benzoquinoline hydrochloride | C₁₃H₁₀N·HCl | Benzene fused to quinoline | N/A | 605-86-7 | Fused benzene ring; no bromine/amino |

Structural and Functional Differences

Substituent Position and Reactivity

- This compound exhibits regioselective reactivity due to the electron-donating amino group at position 2 and the electron-withdrawing bromine at position 5. This configuration enhances its suitability for Suzuki-Miyaura cross-coupling reactions, a key step in drug synthesis .

- 3-Amino-8-bromoquinoline dihydrochloride (CAS: 1266226-20-3) differs in substituent positions (amino at 3, bromo at 8). The dihydrochloride salt may improve solubility in polar solvents but could reduce thermal stability compared to mono-hydrochloride derivatives .

- 6-Aminoquinoline hydrochloride lacks bromine, limiting its utility in halogen-specific reactions but offering a simpler scaffold for functionalization at position 6 .

Impact of Additional Substituents

- 2-Amino-6-bromo-3-ethylquinoline hydrochloride (CAS: 1171580-64-5) incorporates an ethyl group at position 3, which increases steric hindrance. This modification could affect binding affinity in biological targets or alter crystallinity in material science applications .

- 5,6-Benzoquinoline hydrochloride (CAS: 605-86-7) features a fused benzene ring, extending conjugation and altering electronic properties. Such derivatives are often explored in optoelectronics but lack the bromine/amino functional groups critical for medicinal chemistry .

Physicochemical Properties

- Purity and Stability: this compound (98% purity) demonstrates higher purity than 3-Amino-8-bromoquinoline dihydrochloride (95%), suggesting more efficient synthesis or stability under storage conditions . Hydrochloride salts generally enhance water solubility compared to free bases, critical for bioavailability in drug formulations .

- Molecular Weight and Solubility: The molecular weight of this compound (223.08 g/mol + HCl) is lower than ethyl-substituted analogues (e.g., 2-Amino-6-bromo-3-ethylquinoline hydrochloride: C₁₁H₁₂BrClN₂), which may influence solubility and diffusion rates in biological systems .

Biological Activity

2-Amino-6-bromoquinoline hydrochloride is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a bromine atom on the quinoline ring. This structure is pivotal in determining its biological activity. The compound's molecular formula is C9H8BrClN2, and it has a molecular weight of approximately 247.53 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-amino-6-bromoquinoline. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| 2-Amino-6-bromoquinoline | Mtb | Antimycobacterial | 1.0 |

| Similar quinoline derivatives | Various bacteria | Antimicrobial | Varies |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines. For example, quinoline derivatives have been screened against HepG2 (liver cancer) and KB (oral cancer) cell lines, demonstrating promising IC50 values in the low micromolar range .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | 2-Amino-6-bromoquinoline | 1.32 |

| KB | 2-Amino-6-bromoquinoline | 1.33 |

The biological activity of 2-amino-6-bromoquinoline is attributed to its ability to interact with various biological targets. The compound's mechanism may involve:

- Inhibition of DNA Synthesis: Similar compounds have been noted to disrupt DNA replication in cancer cells.

- Protein Kinase Inhibition: Some derivatives inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival .

- Antiviral Properties: Certain studies suggest that quinoline derivatives can inhibit viral replication at early stages by affecting viral entry or uncoating processes .

Case Studies and Research Findings

- Antimycobacterial Screening: A study identified that specific analogs of quinolines displayed significant antimycobacterial activity in vitro, with some achieving MIC values as low as 0.5 µg/mL against Mtb strains when cultured in glycerol-supplemented media .

- Cytotoxicity Evaluations: In a comparative study, various quinoline derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing that modifications in the chemical structure significantly influenced their potency and selectivity towards cancer cells .

- Structure-Activity Relationship (SAR): Research into the SAR of quinoline compounds has shown that substituents at specific positions on the ring can enhance biological activity, particularly against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Amino-6-bromoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of quinoline precursors followed by amination. For example, bromination at position 6 can be achieved using reagents like PBr₃ or NBS under controlled temperatures (60–80°C), while the amino group is introduced via nucleophilic substitution or catalytic amination . Key factors include:

- Catalyst selection : Palladium or copper catalysts improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Column chromatography or recrystallization ensures >95% purity.

- Table 1 : Comparison of synthesis routes and yields:

| Method | Bromination Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct bromination | PBr₃ | None | 65 | 90 |

| Catalytic amination | NBS | Pd(OAc)₂ | 82 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C6, amino at C2) via coupling patterns and chemical shifts (e.g., δ~8.2 ppm for quinoline protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 257.98).

- HPLC : Quantifies purity (>98% achievable with C18 columns, 70:30 acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence the compound’s binding affinity to biological targets compared to other halogen substituents?

- Methodological Answer : Bromine’s electronegativity and steric effects alter binding kinetics. For example:

- Kinase inhibition assays : Bromine enhances hydrophobic interactions in ATP-binding pockets compared to chlorine, as shown in IC₅₀ shifts from 12 µM (Cl) to 8 µM (Br) .

- SAR analysis : Bromine’s larger atomic radius reduces off-target effects but may decrease solubility. Comparative

| Substituent | Target Affinity (Kd, nM) | Solubility (mg/mL) |

|---|---|---|

| -Br | 45 | 1.2 |

| -Cl | 60 | 2.5 |

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Compound stability : Pre-test stability in DMSO/PBS using LC-MS to confirm integrity .

- Statistical rigor : Use ANOVA or t-tests with p<0.05 thresholds to validate reproducibility .

Q. How do pH and solvent conditions affect the stability and reactivity of this compound in solution?

- Methodological Answer :

- pH-dependent degradation : At pH < 3, protonation of the amino group reduces solubility; at pH > 7, hydrolysis of the bromine substituent occurs. Stability

| pH | Half-life (hours) | Degradation Product |

|---|---|---|

| 2 | 48 | None |

| 7.4 | 24 | 6-Hydroxyquinoline |

Data Contradiction Analysis

Q. Why do computational predictions of 2-Amino-6-bromoquinoline’s logP values conflict with experimental measurements?

- Methodological Answer : Discrepancies arise from:

- Software limitations : Density functional theory (DFT) may underestimate solvation effects.

- Experimental variability : Shake-flask vs. HPLC-derived logP values differ due to ionization effects. Calibrate models with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.